1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate 1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.: 137334-98-6
VCID: VC21180978
InChI: InChI=1S/C12H36N7P2.BF4/c1-14(2)20(15(3)4,16(5)6)13-21(17(7)8,18(9)10)19(11)12;2-1(3,4)5/h1-12H3;/q+1;-1
SMILES: [B-](F)(F)(F)F.CN(C)P(=N[P+](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C
Molecular Formula: C12H36BF4N7P2
Molecular Weight: 427.22 g/mol

1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate

CAS No.: 137334-98-6

Cat. No.: VC21180978

Molecular Formula: C12H36BF4N7P2

Molecular Weight: 427.22 g/mol

* For research use only. Not for human or veterinary use.

1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate - 137334-98-6

Specification

CAS No. 137334-98-6
Molecular Formula C12H36BF4N7P2
Molecular Weight 427.22 g/mol
IUPAC Name tris(dimethylamino)-[[tris(dimethylamino)-λ5-phosphanylidene]amino]phosphanium;tetrafluoroborate
Standard InChI InChI=1S/C12H36N7P2.BF4/c1-14(2)20(15(3)4,16(5)6)13-21(17(7)8,18(9)10)19(11)12;2-1(3,4)5/h1-12H3;/q+1;-1
Standard InChI Key DPIDWCQJGWFENO-UHFFFAOYSA-N
SMILES [B-](F)(F)(F)F.CN(C)P(=N[P+](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C
Canonical SMILES [B-](F)(F)(F)F.CN(C)P(=N[P+](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator